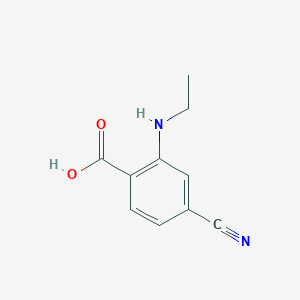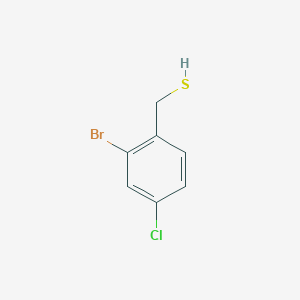
(2-Bromo-4-chlorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS. It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve the bromomethylation, minimizing the generation of toxic byproducts . Another approach involves the use of dibromomethane in basic media, such as potassium carbonate (K2CO3), to produce the desired bromomethylated thiol derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of bromomethylation and thiol functionalization are applicable. Industrial processes would likely focus on optimizing yield and purity while minimizing hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols depending on the nucleophile used.
Oxidation: Disulfides are formed as major products.
Reduction: Sulfides are the primary products.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The thiol group can undergo nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)methanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
(2-Bromo-4-chlorophenyl)ethanethiol: Contains an ethyl group instead of a methylene group.
Uniqueness
(2-Bromo-4-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a thiol group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 |
InChI Key |
FIAUVEWIJXLARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


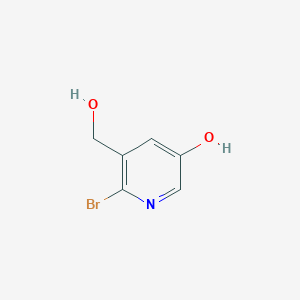
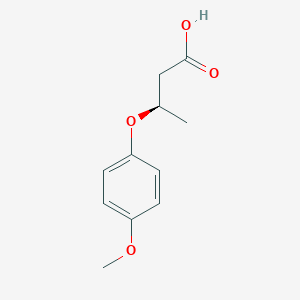
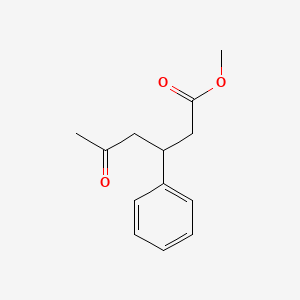
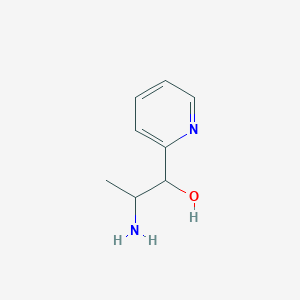
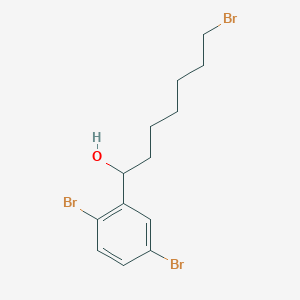
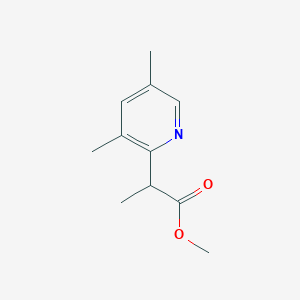
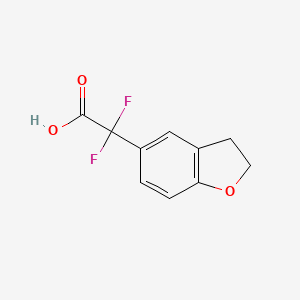
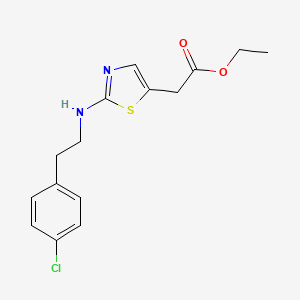

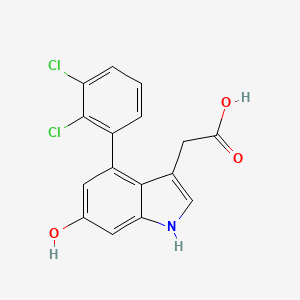

![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
